2-Monoolein

Descripción general

Descripción

Mecanismo De Acción

El 2-oleoilglicerol ejerce sus efectos principalmente a través de la activación de GPR119, un receptor acoplado a proteína G. Al unirse a GPR119, el 2-oleoilglicerol estimula la liberación de péptido similar al glucagón-1 (GLP-1) de las células L intestinales. Esto conduce a un aumento de la secreción de insulina y una mejor homeostasis de la glucosa . Además, se ha demostrado que el 2-oleoilglicerol potencia la señalización de la proteína G mediante la unión alostérica del receptor 5-HT2A .

Compuestos similares:

2-Araquidonoilglicerol: Otro monoacilglicerol que actúa como ligando endógeno para los receptores cannabinoides.

1,3-Dioleoilglicerol: Un diacilglicerol con dos grupos oleoil, utilizado en estudios de metabolismo lipídico.

2-Palmitoilglicerol: Un monoacilglicerol con un grupo palmitoil, involucrado en varias vías metabólicas

Unicidad del 2-oleoilglicerol: El 2-oleoilglicerol es único debido a su interacción específica con GPR119, lo que lo distingue de otros monoacilgliceroles. Su capacidad para estimular la liberación de GLP-1 y regular el metabolismo de la glucosa lo convierte en un candidato prometedor para aplicaciones terapéuticas en trastornos metabólicos .

Análisis Bioquímico

Biochemical Properties

2-Monoolein interacts with various enzymes and biomolecules. It is metabolized to oleic acid and glycerol primarily by the enzyme monoacylglycerol lipase (MAGL) . In 2011, this compound was found to be an endogenous ligand to GPR119 , indicating its role in biochemical reactions.

Cellular Effects

This compound has been shown to influence cell function. For instance, it has been shown to increase glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP) levels following administration to the small intestine . This suggests that this compound can impact cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been discovered to potentiate G protein and not β-arrestin signaling via allosteric binding of the 5-HT 2A receptor . This indicates that this compound can interact with biomolecules, influence enzyme activation, and induce changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, monoolein-based cubosome formulations have been shown to induce modification of the cell lipid profile, lipid droplet accumulation, mitochondrial hyperpolarization, and mitochondrial ROS generation . These effects suggest the product’s stability, degradation, and long-term effects on cellular function in in vitro studies.

Metabolic Pathways

This compound is involved in specific metabolic pathways. Its synthesis is derived from diacylglycerol precursors . It is metabolized to oleic acid and glycerol primarily by the enzyme monoacylglycerol lipase (MAGL) . This suggests that this compound interacts with enzymes in these metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. For instance, monoolein, when poured in aqueous media, can self-associate to form monoolein aqueous dispersions (MADs) able to provide for sustained drug release . These systems are characterized by a mixture of complex lyotropic liquid crystalline nanostructures such as micelles, cubic, lamellar, reverse hexagonal, and hexagonal mesophases .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 2-oleoilglicerol se puede sintetizar mediante la hidrólisis enzimática de diacilgliceroles. La reacción normalmente implica el uso de lipasas, que hidrolizan selectivamente los enlaces éster en diacilgliceroles para producir monoacilgliceroles .

Métodos de producción industrial: La producción industrial de 2-oleoilglicerol a menudo implica el uso de ácido oleico y glicerol de alta pureza. La reacción es catalizada por lipasas en condiciones controladas para garantizar un alto rendimiento y pureza. El proceso también puede incluir pasos de purificación como la destilación y la cristalización para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El 2-oleoilglicerol experimenta varias reacciones químicas, que incluyen:

Oxidación: El doble enlace en el grupo oleoil se puede oxidar para formar epóxidos o productos hidroxilados.

Reducción: El doble enlace se puede reducir para formar monoacilgliceroles saturados.

Sustitución: Los grupos hidroxilo en el glicerol pueden participar en reacciones de sustitución para formar ésteres o éteres.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Hidrogenación catalítica utilizando catalizadores de paladio o platino.

Sustitución: Cloruros de ácido o anhídridos en presencia de una base como la piridina.

Principales productos formados:

Oxidación: Epóxidos, monoacilgliceroles hidroxilados.

Reducción: Monoacilgliceroles saturados.

Sustitución: Monoacilgliceroles esterificados o eterificados.

Aplicaciones Científicas De Investigación

El 2-oleoilglicerol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar el metabolismo lipídico y la hidrólisis enzimática.

Biología: Investigado por su papel en la señalización celular y como ligando para GPR119.

Medicina: Explorado por su potencial en la regulación del metabolismo de la glucosa y como agente terapéutico para trastornos metabólicos.

Industria: Utilizado en la formulación de cosméticos y productos farmacéuticos debido a sus propiedades emolientes

Comparación Con Compuestos Similares

2-Arachidonoyl glycerol: Another monoacylglycerol that acts as an endogenous ligand for cannabinoid receptors.

1,3-Dioleoyl glycerol: A diacylglycerol with two oleoyl groups, used in studies of lipid metabolism.

2-Palmitoyl glycerol: A monoacylglycerol with a palmitoyl group, involved in various metabolic pathways

Uniqueness of 2-Oleoyl Glycerol: 2-Oleoyl glycerol is unique due to its specific interaction with GPR119, which distinguishes it from other monoacylglycerols. Its ability to stimulate GLP-1 release and regulate glucose metabolism makes it a promising candidate for therapeutic applications in metabolic disorders .

Propiedades

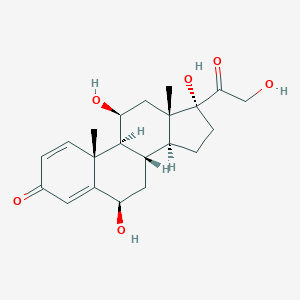

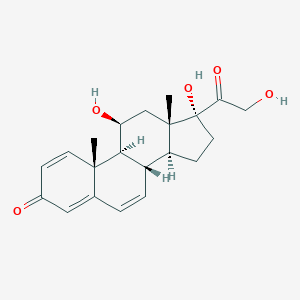

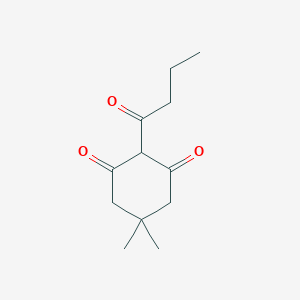

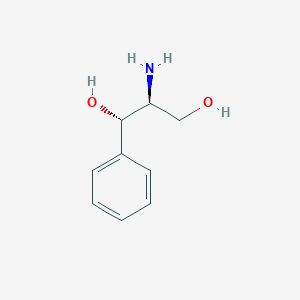

IUPAC Name |

1,3-dihydroxypropan-2-yl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWGQKDVAURUGE-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058661 | |

| Record name | 2-Oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(0:0/18:1(9Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3443-84-3 | |

| Record name | 2-Oleoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3443-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Glyceryl monooleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 2-OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A2389K694 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B133405.png)

![3-amino-5-[2-aminoethyl(propan-2-yl)amino]-N-[[2-(4-azido-2-hydroxybenzoyl)hydrazinyl]methylidene]-6-chloropyrazine-2-carboxamide](/img/structure/B133410.png)